molecular formula C17H26N2O2 B4969802 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide

3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4969802
M. Wt: 290.4 g/mol
InChI Key: PSEKHLXRSISLIC-UHFFFAOYSA-N
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Description

3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as A-967079 and belongs to the class of benzamides.

Scientific Research Applications

3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential applications in various fields. One of the major areas of interest is pain management. A-967079 has been shown to selectively block the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes it a potential candidate for the development of new analgesic drugs.
In addition to pain management, A-967079 has also been studied for its potential applications in the treatment of epilepsy, anxiety, and depression. The compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and synaptic transmission.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the selective inhibition of the Nav1.7 sodium channel. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. A-967079 binds to the channel and prevents the influx of sodium ions, thereby reducing the excitability of the neuron and blocking the transmission of pain signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide are primarily related to its selective inhibition of the Nav1.7 sodium channel. By blocking the transmission of pain signals, A-967079 has been shown to reduce pain sensitivity in animal models. The compound has also been shown to modulate the activity of GABA receptors, which may have implications for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide is its selectivity for the Nav1.7 sodium channel. This makes it a valuable tool for studying the role of this channel in pain transmission. However, the compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experimental settings. Additionally, the compound has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One area of interest is the development of new analgesic drugs based on the compound. Researchers are also exploring the potential applications of A-967079 in the treatment of epilepsy, anxiety, and depression. Additionally, there is ongoing research into the structure-activity relationship of benzamides, which may lead to the development of new compounds with improved properties.
Conclusion
In conclusion, 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its selective inhibition of the Nav1.7 sodium channel, which makes it a potential candidate for the development of new analgesic drugs. Additionally, A-967079 has been shown to modulate the activity of GABA receptors, which may have implications for the treatment of anxiety and depression. While the compound has some limitations, there are several future directions for the study of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide, including the development of new drugs and the exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 3-isopropoxybenzoic acid with thionyl chloride to form 3-isopropoxybenzoyl chloride. The resulting compound is then reacted with 2-(1-piperidinyl)ethanol in the presence of a base to form 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide. The synthesis method is efficient and yields a high purity product.

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)21-16-8-6-7-15(13-16)17(20)18-9-12-19-10-4-3-5-11-19/h6-8,13-14H,3-5,9-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEKHLXRSISLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(piperidin-1-yl)ethyl]-3-(propan-2-yloxy)benzamide

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